molecular formula C21H22N6O B380277 7-[4-(DIMETHYLAMINO)PHENYL]-5-METHYL-N-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE CAS No. 361481-12-1

7-[4-(DIMETHYLAMINO)PHENYL]-5-METHYL-N-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE

Cat. No.: B380277
CAS No.: 361481-12-1
M. Wt: 374.4g/mol
InChI Key: NAQHQGAMALNPIZ-UHFFFAOYSA-N
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Description

The compound “7-[4-(dimethylamino)phenyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” belongs to a class of heterocyclic compounds known as triazolopyrimidines . These nitrogenous heterocycles play an essential role in various scientific domains, whether they are chemical, biological, or pharmacological . Compounds containing the [1,2,4]-triazolo[1,5-a]pyrimidine ring exhibit biological activity in various therapeutic areas such as anti-cancer, anti-parasitic, antifungal, antiviral, and anti-inflammatory activities .


Synthesis Analysis

Different methods have been developed to access these heterocyclic compounds with nitrogenous rings, such as triazolopyrimidines . In 2021, Pismataro et al. developed efficient one-step procedures for the synthesis of related compounds using acetic acid, ethanol, or DMF at 135 °C .


Molecular Structure Analysis

The ring system of triazolopyrimidines is isoelectronic with that of purines . This structural similarity to some natural compounds such as purine renders [1,2,4]-triazolo[1,5-a]pyrimidines as promising bicyclic systems in order to create new agents for the treatment of various diseases .


Chemical Reactions Analysis

The reactivity of these derivatives has been studied extensively . The synthetic methods often start from aminotriazoles and pyrimidines, leading to heterocyclic systems containing the triazolopyrimidine ring .

Mechanism of Action

While the specific mechanism of action for “7-[4-(dimethylamino)phenyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is not mentioned in the retrieved sources, it’s worth noting that compounds containing the [1,2,4]-triazolo[1,5-a]pyrimidine ring exhibit biological activity in various therapeutic areas .

Future Directions

The triazolopyrimidine scaffolding has found numerous applications in agricultural chemistry and medicinal chemistry . Given their various bioactivities and structural similarity to some natural compounds such as purine, [1,2,4]-triazolo[1,5-a]pyrimidines are seen as promising bicyclic systems in order to create new agents for the treatment of various diseases . Therefore, the synthesis of derivatives with a triazolopyrimidine skeleton may be of major biological importance in order to achieve the desired goal .

Properties

IUPAC Name

7-[4-(dimethylamino)phenyl]-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O/c1-14-18(20(28)25-16-7-5-4-6-8-16)19(27-21(24-14)22-13-23-27)15-9-11-17(12-10-15)26(2)3/h4-13,19H,1-3H3,(H,25,28)(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQHQGAMALNPIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)N(C)C)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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